

centanafadine phase 1 clinical trial results

healthy subjects

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Mechanism of Action & Transporter Occupancy

A pivotal Phase 1 positron emission tomography (PET) study investigated the occupancy of norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters in the brains of healthy male adults after **centanafadine** administration [1]. The study demonstrated that **centanafadine** is a triple reuptake inhibitor with the highest affinity for NET.

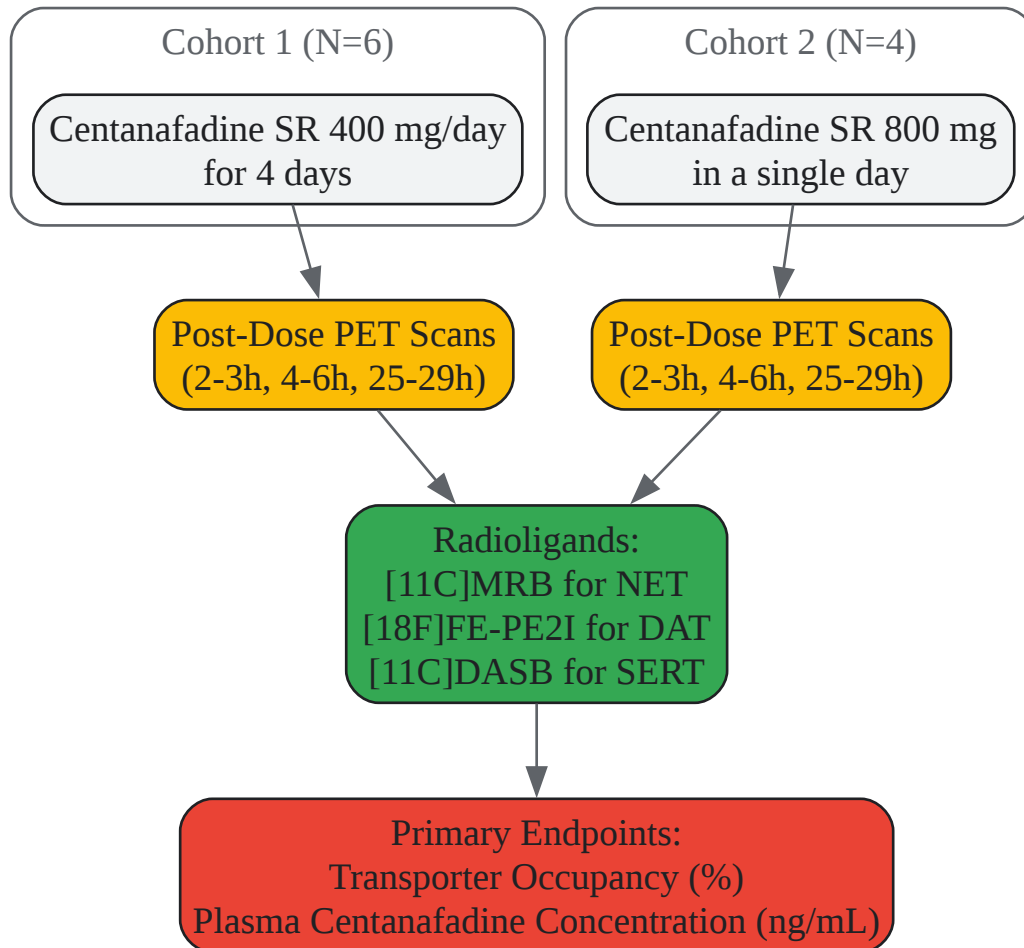
The table below summarizes the key quantitative findings from the transporter occupancy study [1].

Parameter	Norepinephrine Transporter (NET)	Dopamine Transporter (DAT)	Serotonin Transporter (SERT)
In Vitro IC ₅₀ (nM)	6 nM	38 nM	83 nM [1]

In Vivo IC₅₀ (ng/mL)	132 ng/mL (All regions)	135 ng/mL (Ex. thalamus)	1580 ng/mL	1760 ng/mL [1]
Maximal Observable Occupancy (TO_{max})	64% (All regions)	82% (Ex. thalamus)	Assumed 100%*	Assumed 100%* [1]
Estimated Occupancy at 1400 ng/mL	High (Not precisely quantified)	47%	44% [1]	
In Vivo Affinity Ratio (vs. NET)	1 (Baseline)	11.9x less affinity	13.3x less affinity [1]	

*The maximal occupancy (T_{Omax}) for DAT and SERT could not be reliably estimated from the data and was therefore assumed to be 100% for the purpose of calculating the IC₅₀ values [1].

The following diagram illustrates the workflow of this PET occupancy study.



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PET Study Design & Workflow: Healthy males received **centanafadine** and underwent serial PET scans with specific radioligands to measure brain transporter occupancy at different timepoints [1].

Pharmacokinetic & Safety Profile

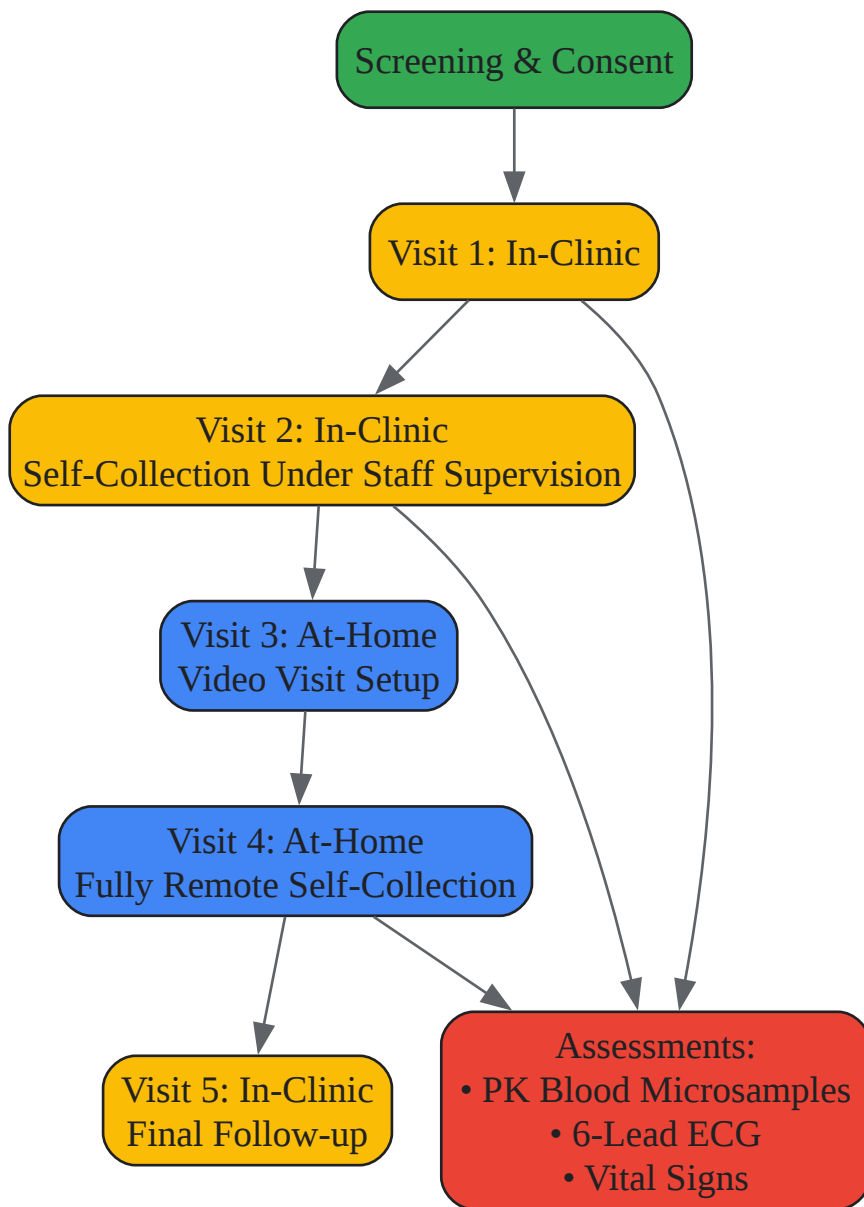
Phase 1 studies have characterized the pharmacokinetics and general safety of **centanafadine** sustained-release (SR) formulation in healthy subjects.

- **Pharmacokinetics:** **Centanafadine**-SR has a **half-life of approximately 4.5 hours**, supporting twice-daily (BID) dosing [1]. After a single dose, peak plasma concentrations are reached in about 2 hours [2].
- **Safety and Tolerability:** **Centanafadine**-SR has been generally well-tolerated. At the highest doses studied (up to 800 mg), the most common adverse events were **nausea, dizziness, headache, and decreased appetite** [2]. A dedicated human abuse liability study suggested that **centanafadine** may have less abuse potential than traditional stimulants prescribed for ADHD [3].

Innovative Phase 1 Trial Methodology

A recent exploratory Phase 1 trial evaluated the feasibility of at-home, self-collection of pharmacokinetic data in healthy adults taking a single 100 mg dose of **centanafadine**-SR [2] [4]. This decentralized study design successfully demonstrated that participants could collect blood microsamples, electrocardiograms, and vital signs remotely with acceptable timing accuracy, supporting the potential for more patient-centric clinical trial approaches [2] [4].

The workflow of this decentralized clinical trial is summarized below.



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Decentralized Trial Workflow: The trial included a mix of traditional clinic visits and remote at-home visits where participants self-collected data after training [2].

Conclusion and Research Implications

The collective data from Phase 1 trials indicate that **centanafadine** is a first-in-class triple reuptake inhibitor with a distinct pharmacological profile. Its strong norepinephrine transporter occupancy and moderate dopamine and serotonin transporter occupancy at therapeutic doses differentiate it from both stimulants and

existing non-stimulant therapies for ADHD [1]. The established safety and pharmacokinetic profile supported its progression into later-phase clinical trials in adult and adolescent ADHD populations [5] [3] [6].

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